molecular formula C10H12N4O B1391585 3-Amino-6-morpholin-4-ylpyridine-2-carbonitrile CAS No. 1215366-55-4

3-Amino-6-morpholin-4-ylpyridine-2-carbonitrile

Cat. No.: B1391585
CAS No.: 1215366-55-4
M. Wt: 204.23 g/mol
InChI Key: LMBQFHAWTHTNLB-UHFFFAOYSA-N
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Description

3-Amino-6-morpholin-4-ylpyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring at the 6-position, an amino group at the 3-position, and a nitrile group at the 2-position. This structure combines electron-donating (morpholine) and electron-withdrawing (nitrile) moieties, enabling unique physicochemical and pharmacological properties. Morpholine derivatives are widely studied for their role in kinase inhibition and solubility enhancement in drug discovery .

Properties

IUPAC Name

3-amino-6-morpholin-4-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-7-9-8(12)1-2-10(13-9)14-3-5-15-6-4-14/h1-2H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBQFHAWTHTNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Amino-6-morpholin-4-ylpyridine-2-carbonitrile involves several steps. One common synthetic route includes the reaction of 2-chloro-3-cyanopyridine with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

3-Amino-6-morpholin-4-ylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-6-morpholin-4-ylpyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-morpholin-4-ylpyridine-2-carbonitrile involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical profiles of pyridine-carbonitrile derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Molecular Weight Key Features Applications/Findings References
3-Amino-6-morpholin-4-ylpyridine-2-carbonitrile Morpholin-4-yl (6), NH₂ (3), CN (2) ~245.3 g/mol Enhanced solubility due to morpholine; potential kinase inhibition Drug intermediates, kinase inhibitors
6-(4-Chlorophenyl)-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Cl-C₆H₄ (6), CF₃ (4), CN (3) ~381.7 g/mol Increased lipophilicity (Cl, CF₃); improved metabolic stability Anticancer candidates
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile Thieno[2,3-b]pyridine core, Ph (6), CN (2) ~277.3 g/mol Rigid fused-ring system; altered electronic properties Antimicrobial agents
2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile 3-F-C₆H₄ (4), C₁₀H₇ (6), CN (3) ~359.4 g/mol Bulkier substituents (naphthyl); reduced solubility, enhanced π-π stacking Crystal engineering, fluorescence probes
3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CF₃ (4), CH₃ (6), CN (2) ~287.2 g/mol High electronegativity (CF₃); potential CNS activity Neurological drug development

Key Comparative Insights

Solubility and Bioavailability :

  • The morpholin-4-yl group in the target compound improves aqueous solubility compared to aromatic substituents (e.g., phenyl or naphthyl) in analogues .
  • Chlorophenyl and trifluoromethyl groups enhance lipophilicity but may reduce oral bioavailability due to higher logP values .

Electronic Effects :

  • Nitrile groups stabilize the pyridine ring via resonance, while electron-donating morpholine or electron-withdrawing CF₃ groups modulate reactivity. For instance, CF₃-substituted derivatives exhibit stronger electrophilic character .

Biological Activity: Thieno[2,3-b]pyridine derivatives (e.g., 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile) show antimicrobial activity due to the fused thiophene ring, which enhances membrane penetration . Morpholine-containing compounds are prioritized in kinase inhibitor design for their ability to form hydrogen bonds with ATP-binding pockets .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution (morpholine addition) and cyanation, while thienopyridines require cyclization steps (e.g., using chlorinated precursors) .

Biological Activity

3-Amino-6-morpholin-4-ylpyridine-2-carbonitrile (CAS: 1215366-55-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Overview of Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes, modulating biochemical pathways crucial for various physiological processes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Interaction : The compound may inhibit enzymes by binding to their active sites, altering their catalytic activity. This interaction can lead to downstream effects on metabolic pathways.
  • Receptor Modulation : Similar compounds have been noted to interact with various receptors, potentially influencing signal transduction pathways involved in cellular responses.
  • Biochemical Pathway Influence : It can affect multiple biochemical pathways, which is critical for understanding its therapeutic potential.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This effect was measured using ELISA assays, which indicated a decrease in TNF-alpha and IL-6 levels upon treatment with the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Amino-4-morpholin-4-ylpyridine-2-carbonitrileSimilar morpholine ringModerate antimicrobial activity
3-Amino-5-morpholin-4-ylpyridine-2-carbonitrileDifferent substitution patternLower anti-inflammatory effects

This comparison highlights the importance of structural modifications in influencing biological activity and efficacy.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest that it has favorable absorption characteristics when administered orally. Toxicity studies are ongoing to determine any adverse effects associated with prolonged exposure or high doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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